BenchChemオンラインストアへようこそ!

Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Lipophilicity Membrane permeability CNS drug design

Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (CAS 1159812-50-6) is a functionalised triazolopyridine ester that serves as a privileged intermediate for structure–activity relationship (SAR) campaigns targeting Janus kinase (JAK) and related ATP-binding enzymes. Its 2‑methyl substitution distinguishes it from unsubstituted, 2‑amino, and 2‑chloro congeners that populate the same [1,2,4]triazolo[1,5‑a]pyridine‑6‑carboxylate chemical space.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 1159812-50-6
Cat. No. B6353840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
CAS1159812-50-6
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCC1=NN2C=C(C=CC2=N1)C(=O)OC
InChIInChI=1S/C9H9N3O2/c1-6-10-8-4-3-7(9(13)14-2)5-12(8)11-6/h3-5H,1-2H3
InChIKeyVKPSRLINAGVRIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate Procurement Guide – Core Chemical Identity and Kinase-Targeted Building Block Profile


Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (CAS 1159812-50-6) is a functionalised triazolopyridine ester that serves as a privileged intermediate for structure–activity relationship (SAR) campaigns targeting Janus kinase (JAK) and related ATP-binding enzymes. Its 2‑methyl substitution distinguishes it from unsubstituted, 2‑amino, and 2‑chloro congeners that populate the same [1,2,4]triazolo[1,5‑a]pyridine‑6‑carboxylate chemical space [1][2]. With a molecular weight of 191.19 g·mol⁻¹, zero hydrogen‑bond donors, and a computed XLogP‑3‑AA of 1, the molecule delivers a lipophilicity profile that is intentionally biased toward CNS‑penetrant and orally bioavailable chemotypes, which is a central consideration when selecting a late‑stage intermediate for kinase inhibitor synthesis [3][4].

Why a Generic [1,2,4]Triazolo[1,5‑a]pyridine‑6‑carboxylate Cannot Substitute for Methyl 2‑methyl‑[1,2,4]triazolo[1,5‑a]pyridine‑6‑carboxylate


The [1,2,4]triazolo[1,5‑a]pyridine core is a widely employed hinge‑binding scaffold in kinase drug discovery, but the identity of the C‑2 substituent profoundly influences potency, selectivity, and ADME behaviour. Unsubstituted (CAS 868362‑22‑5), 2‑amino (CAS 1094107‑41‑1), and 2‑chloro (CAS 1935429‑55‑2) derivatives exhibit divergent lipophilicity, hydrogen‑bond capability, and metabolic vulnerability, meaning that a synthesis route validated with one congener does not directly translate to another [1][2]. Patent‑disclosed triazolopyridine JAK inhibitors consistently demonstrate that 2‑methyl substitution shifts the selectivity window between JAK1, JAK2, and TYK2 isoforms compared with 2‑amino or 2‑H analogs, making the choice of starting ester a critical quality‑by‑design decision [1]. The quantitative evidence below establishes the magnitude of these differences and explains why methyl 2‑methyl‑[1,2,4]triazolo[1,5‑a]pyridine‑6‑carboxylate is the preferred entry point for programs requiring a balanced, non‑basic C‑2 substituent.

Quantitative Differentiation Evidence for Methyl 2‑methyl‑[1,2,4]triazolo[1,5‑a]pyridine‑6‑carboxylate Versus Closest In‑Class Analogs


Lipophilicity Advantage: 2‑Methyl Derivative Delivers a 0.48–0.70 Log Unit Higher XLogP Than Unsubstituted and 2‑Amino Analogs

The computed XLogP‑3‑AA of methyl 2‑methyl‑[1,2,4]triazolo[1,5‑a]pyridine‑6‑carboxylate is 1.0, compared with 0.5159 for the unsubstituted methyl [1,2,4]triazolo[1,5‑a]pyridine‑6‑carboxylate (CAS 868362‑22‑5) and 0.3 for the 2‑amino derivative (CAS 1094107‑41‑1) [1][2]. An increase of 0.48–0.70 log units corresponds to a roughly 3‑ to 5‑fold higher octanol‑water partition coefficient, which is in the range known to improve passive membrane permeability and central nervous system (CNS) penetration in lead optimisation programs [3]. Because the 2‑methyl group cannot act as a hydrogen‑bond donor, it does not introduce the solubility‑limiting effects often observed with the 2‑amino congener, which has a lower XLogP (0.3) yet carries one H‑bond donor [2].

Lipophilicity Membrane permeability CNS drug design

Absence of Hydrogen‑Bond Donors: Zero HBDs Enables Formulation and CNS Advantages Over the 2‑Amino Derivative

Methyl 2‑methyl‑[1,2,4]triazolo[1,5‑a]pyridine‑6‑carboxylate possesses zero hydrogen‑bond donor (HBD) atoms, whereas the 2‑amino analog has one HBD and the 2‑chloro analog has zero [1][2]. The difference of 0 → 1 HBD is significant: in a widely accepted rule‑of‑thumb, compounds with 0–1 HBDs and moderate lipophilicity readily cross the blood–brain barrier, while addition of a single HBD can reduce CNS penetration by up to 5‑fold in rat perfusion models [3]. Furthermore, the absence of an amino proton eliminates a key metabolic soft spot for N‑acetylation and glucuronidation, pathways that frequently truncate the half‑life of 2‑amino‑triazolopyridine analogs in hepatic microsomal assays [4].

Hydrogen‑bond donor Oral bioavailability Blood‑brain barrier

Patent‑Protected Selectivity: 2‑Methyl Substituent Is Consistently Claimed for JAK1‑Selective and Anti‑Inflammatory Triazolopyridine Chemotypes

Europe Patent EP‑2346864‑A1 (Galapagos NV) explicitly claims [1,2,4]triazolo[1,5‑a]pyridine compounds bearing a 2‑methyl or 2‑ethyl substituent as inhibitors of JAK kinases for the treatment of osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease [1]. In the structural formula (I) of this patent, the C‑2 position is designated R₁, and the preferred embodiment is methyl. Parallel patent families (US‑8501936‑B2, US‑20120142665‑A1) also demonstrate that the 2‑methyl substitution is maintained during SAR optimisation because it enhances JAK1 selectivity over JAK2 and TYK2 compared to 2‑H or 2‑amino analogs [2]. While these patents report final compound IC₅₀ values rather than data on the methyl ester intermediate itself, the conservation of the 2‑methyl motif across >200 exemplified compounds constitutes strong class‑level evidence that the methyl group is non‑negotiable for achieving the claimed kinase inhibition profile [1][2].

JAK1 selectivity Kinase inhibitor patent Anti‑inflammatory

Differentiated Reactivity Landscape: 2‑Methyl Group Prevents Electrophilic and Oxidative Side Reactions Observed with 2‑Amino and 2‑Chloro Analogs

The 2‑methyl substituent is chemically inert under the amidation, Suzuki coupling, and Pd‑catalysed C–H activation conditions commonly employed to elaborate the 6‑carboxylate ester into final kinase inhibitors. In contrast, the 2‑amino analog requires orthogonal protection strategies (e.g., Boc or acetyl) to prevent competing amidation at the amino group, adding 2–3 synthetic steps and reducing overall yield [1]. The 2‑chloro analog is susceptible to nucleophilic aromatic substitution and dehalogenation under reductive conditions, which restricts the choice of downstream coupling partners [2]. The microwave‑mediated, catalyst‑free synthesis reported for [1,2,4]triazolo[1,5‑a]pyridine derivatives confirms that the 2‑methyl derivative can be accessed in a single step without metal contamination, a critical advantage for pharmaceutical process development [3].

Synthetic robustness Functional group compatibility Process chemistry

High‑Impact Application Scenarios for Methyl 2‑methyl‑[1,2,4]triazolo[1,5‑a]pyridine‑6‑carboxylate


Late‑Stage JAK1‑Selective Inhibitor Backbone Assembly for Rheumatoid Arthritis and Inflammatory Bowel Disease Programs

Teams synthesizing triazolopyridine‑based JAK1 inhibitors for autoimmune indications (e.g., RA, Crohn's disease) can use methyl 2‑methyl‑[1,2,4]triazolo[1,5‑a]pyridine‑6‑carboxylate as the core ester for amide coupling with target amines. The 2‑methyl group satisfies the patent‑disclosed selectivity requirement for JAK1 over JAK2/TYK2, while the ester moiety provides a convenient handle for parallel library synthesis [1]. The compound's XLogP of 1.0 and zero HBDs are predictive of oral bioavailability and CNS penetration, which is advantageous for programs targeting neuroinflammation alongside peripheral autoimmune pathology [2].

Structure–Activity Relationship (SAR) Expansion of Triazolopyridine Kinase Inhibitor Libraries

In medicinal chemistry SAR campaigns, the 2‑methyl ester serves as a fixed C‑2 element while the 6‑carboxylate is diversified into amides, hydrazides, or heterocycles to probe the solvent‑exposed region of the kinase ATP pocket. Because the 2‑methyl group does not require protection and is metabolically stable, chemists can generate 50–100 compound libraries in a single parallel synthesis run without encountering the deprotection or dehalogenation bottlenecks that plague 2‑amino or 2‑chloro starting materials [3][4].

Synthesis of Preclinical Candidates Requiring Metal‑Free Process Conditions

For drug candidates advancing toward IND‑enabling studies, the availability of a microwave‑assisted, catalyst‑free synthetic route to the 2‑methyl ester eliminates residual metal contamination risks that would otherwise require additional purification [4]. This route is particularly valuable for programs where the final API must meet ICH Q3D elemental impurity guidelines, as it removes palladium, copper, or iron from the starting material supply chain.

Quote Request

Request a Quote for Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.